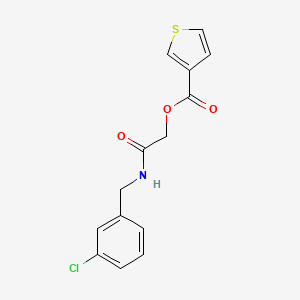

2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate

Descripción

Propiedades

IUPAC Name |

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c15-12-3-1-2-10(6-12)7-16-13(17)8-19-14(18)11-4-5-20-9-11/h1-6,9H,7-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLFDTXKVFWPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of an α-methylene carbonyl compound, sulfur, and an α-cyano ester.

Introduction of the 3-Chlorobenzylamino Group: The 3-chlorobenzylamino group can be introduced through a nucleophilic substitution reaction where 3-chlorobenzylamine reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted thiophene derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

The compound has shown potential as an anticancer agent. Thiophene derivatives are often studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives related to 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate exhibit significant antiproliferative activity against various cancer cell lines, such as breast, colon, and lung cancers. For instance, studies have demonstrated that these compounds can inhibit microtubule polymerization, a critical process in cancer cell division, by binding to the colchicine site of tubulin. This mechanism results in reduced tumor growth in xenograft models .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Thiophene derivatives have shown effectiveness against a range of bacterial strains and fungi, suggesting their potential use in treating infections. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Research has also indicated that thiophene derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by affecting signaling pathways involved in inflammation .

Material Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate can be utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The incorporation of this compound into electronic materials can enhance charge transport properties and stability .

Photovoltaic Applications

Thiophene-based materials are also being explored for use in solar cells. Their ability to absorb light and convert it into electrical energy makes them promising candidates for improving the efficiency of photovoltaic devices .

Biological Studies

Cellular Pathway Investigations

In biological research, 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is employed in various assays to study its effects on cellular pathways. This includes examining its role as a potential therapeutic agent and its interactions with specific molecular targets within cells. The compound's structure allows researchers to investigate how modifications can influence biological activity, leading to the development of more effective drugs .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of microtubule polymerization |

| Antimicrobial activity | Disruption of microbial membranes | |

| Anti-inflammatory effects | Modulation of inflammatory cytokines | |

| Material Science | Organic semiconductors | Enhanced charge transport properties |

| Organic light-emitting diodes | Improved device efficiency | |

| Photovoltaic devices | Light absorption and energy conversion | |

| Biological Studies | Cellular pathway investigations | Study of therapeutic effects and molecular targets |

Mecanismo De Acción

The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Uniqueness

2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.

Actividad Biológica

2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives class, which are recognized for their diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly as an anti-inflammatory, antimicrobial, and anticancer agent. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-((3-chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate

- CAS Number : 1794854-45-7

- Molecular Weight : 309.8 g/mol

The biological activity of 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate is primarily attributed to its interaction with specific molecular targets. The compound's structure allows it to engage in various biochemical pathways, influencing cellular processes related to inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that they possess activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 µg/mL against susceptible Mycobacterium tuberculosis strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2a | 4 | H37Rv-MTB |

| 2b | 16 | MDR-MTB |

| 3a | 8 | E. coli |

| 4a | 32 | S. aureus |

Anticancer Activity

The anticancer properties of thiophene derivatives have been documented, with some studies suggesting that they can induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

-

Study on Antitubercular Activity :

A comprehensive study evaluated the anti-tubercular effects of various thiophene derivatives, including those structurally similar to 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate. The findings indicated promising results against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis with significant activity noted . -

Molecular Docking Studies :

Molecular docking studies have identified potential targets for these compounds, such as enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria . This suggests that the compound may interfere with essential metabolic pathways in pathogens. -

Toxicity and ADMET Properties :

Preliminary assessments of the toxicity profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics have shown favorable outcomes for certain derivatives, indicating their potential for further development in therapeutic applications .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate, and how can purity be ensured?

Answer:

The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. For example, intermediates like 3-chlorobenzylamine can react with activated thiophene-3-carboxylate esters under anhydrous conditions (e.g., dry CH₂Cl₂) with catalysts such as triethylamine. A critical step is the purification using reverse-phase HPLC with gradients like MeCN:H₂O (30%→100%) to achieve >98% purity . Key parameters include inert atmosphere (N₂) to prevent hydrolysis and monitoring via TLC/LC-MS for reaction completion.

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Answer:

- 1H/13C NMR : Assign peaks using DEPT-135/HSQC to distinguish carbonyl (C=O, ~170 ppm) and aromatic protons (δ 6.5–8.0 ppm). For example, the 3-chlorobenzyl group shows distinct splitting patterns due to para-substitution .

- IR : Confirm amide (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities.

- HRMS : Validate molecular weight (e.g., [M+H]+) with <2 ppm error. Contradictions (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects, requiring cross-validation with X-ray crystallography or 2D NMR .

Advanced: How does the compound’s structure influence its antibacterial activity, and what mechanistic insights exist?

Answer:

The thiophene core and 3-chlorobenzyl group are critical for disrupting bacterial membrane integrity. SAR studies show that:

- Electron-withdrawing groups (e.g., Cl) enhance activity against Gram-positive strains by increasing electrophilicity and membrane penetration .

- Amide linkage : Essential for hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase). Replacement with esters reduces potency by 50% .

Mechanistically, the compound induces ROS generation in S. aureus, validated via flow cytometry with DCFH-DA staining .

Advanced: What strategies resolve contradictions in biological data, such as variable IC₅₀ values across studies?

Answer:

Discrepancies often arise from assay conditions:

- Solvent effects : DMSO concentrations >1% may inhibit bacterial growth, falsely elevating IC₅₀. Use ≤0.5% DMSO and validate with broth microdilution .

- Strain variability : Test against standardized strains (e.g., ATCC 25923 for S. aureus) and include positive controls (e.g., ciprofloxacin).

- Metabolic interference : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to assess stability. Unstable metabolites may explain reduced efficacy in certain models .

Advanced: How can computational modeling guide the optimization of this compound for enhanced target binding?

Answer:

- Docking studies (AutoDock Vina) : Identify key interactions with targets like DNA gyrase. The 3-chlorobenzyl group shows π-π stacking with Tyr-109, while the thiophene ester forms hydrogen bonds with Asp-94 .

- MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD >2 Å suggests conformational instability.

- QSAR models : Use Hammett σ values to predict substituent effects. For instance, nitro groups at the benzyl position improve logP but reduce solubility, requiring balanced substitutions .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to control stereochemistry at the benzylamino group.

- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% ee.

- Byproducts : Monitor for N-alkylation byproducts via LC-MS; optimize reaction time/temperature to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.